N-butyl-3-(propanoylamino)benzamide
Description
N-Butyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a butyl chain at the N-position and a propanoylamino substituent at the 3-position of the benzene ring.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-butyl-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-9-15-14(18)11-7-6-8-12(10-11)16-13(17)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
WAHGNIIASUUJPK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog 1: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Features :
- Substituents : Methyl group at the 3-position and a hydroxy-dimethylethyl group at the N-position.
- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
Comparison :
- The butyl chain in the target compound likely increases lipophilicity, whereas the hydroxy-dimethylethyl group in the analog enhances coordination with metal catalysts.
Structural Analog 2: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Features :
Comparison :
- The target compound lacks methoxy substituents, which may reduce its electron-donating capacity compared to Rip-B.
- The propanoylamino group in the target compound could enhance interactions with polar biological targets compared to Rip-B’s non-polar dimethoxy groups .
Structural Analog 3: N-Methyl-N-(3-Buten-1-yl)Benzamide
Key Features :
Comparison :
Physicochemical Data
| Compound | Key Substituents | Yield | Melting Point | LogP* (Predicted) |
|---|---|---|---|---|
| N-Butyl-3-(propanoylamino)benzamide | Butyl, Propanoylamino | N/A | N/A | ~3.5 (High lipophilicity) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxy-dimethylethyl, Methyl | N/A | N/A | ~1.8 (Moderate polarity) |
| Rip-B | Dimethoxyphenethyl | 80% | 90°C | ~2.2 |
| Rip-D | Hydroxy, Methoxyphenethyl | 34% | 96°C | ~1.5 |
*LogP values estimated using fragment-based methods.
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